Introduction: The Strategic Importance of the Pyrido[3,4-d]pyrimidine Core
Introduction: The Strategic Importance of the Pyrido[3,4-d]pyrimidine Core
An In-depth Technical Guide to 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: A Core Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the discovery and optimization of novel heterocyclic scaffolds are paramount to the development of next-generation therapeutics. Among these, the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine nucleus has emerged as a privileged structure, demonstrating significant potential across a range of biological targets. This guide focuses on a key derivative, 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine , a versatile chemical intermediate whose strategic importance lies in its capacity for selective functionalization.
The fusion of a pyrimidine ring with a piperidine ring creates a rigid, three-dimensional structure that can effectively orient substituents to interact with the binding pockets of proteins. The chlorine atom at the C-4 position acts as a reactive handle, primarily for nucleophilic aromatic substitution (SNAr), allowing for the systematic and diverse elaboration of the core structure. This reactivity is central to its role as a foundational building block in the synthesis of potent and selective kinase inhibitors and other targeted therapies.[1] This document, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this critical molecule.
PART 1: Core Physicochemical and Structural Properties
A thorough understanding of a molecule's fundamental properties is the bedrock of its application in complex synthetic campaigns. The key attributes of 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine are summarized below.
Data Presentation: Key Properties Table
| Property | Value | Source |
| IUPAC Name | 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | - |
| CAS Number | 1196157-06-8 | [2] |
| Molecular Formula | C₇H₈ClN₃ | [2] |
| Molecular Weight | 169.61 g/mol | [2] |
| Appearance | Expected to be a light-colored to off-white crystalline solid. | [3] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF. | [3] |
| Stability & Storage | Stable under normal conditions. Store in a cool, dry, dark place under an inert atmosphere (2-8°C recommended). Sensitive to strong acids and bases. | [2][3] |
| SMILES | ClC1=C2C(CNCC2)=NC=N1 | [2] |
| InChIKey | Not readily available. A related dichloro-compound has the key IPSIICUFLIHDCA-UHFFFAOYSA-N. | [4] |
PART 2: Synthesis and Chemical Reactivity
The utility of 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine stems from its accessible synthesis and predictable reactivity, which allows for its incorporation into complex molecular architectures.
Expertise in Synthesis: A Representative Synthetic Workflow
While multiple synthetic routes can be envisioned, a common strategy involves the construction of the fused ring system followed by chlorination. A key precursor is the corresponding pyrimidone, which can be synthesized from precursors like N-Boc-4-piperidone. The critical chlorination step is typically achieved using reagents like phosphorus oxychloride (POCl₃).
The closely related 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is noted as being commercially available or derivable from it, suggesting that selective reactions or specific starting materials are used to obtain the 4-chloro isomer.[5]
Experimental Protocol: Synthesis of a Functionalized Pyrido[3,4-d]pyrimidine Core
The following is a generalized protocol based on common synthetic transformations for this class of compounds. The causality behind each step is explained to provide field-proven insight.
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Ring Formation (Condensation):
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Action: React a suitable piperidine-based precursor, such as a β-ketoester derived from 4-piperidone, with a guanidine or urea equivalent.
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Causality: This is a classic cyclocondensation reaction to form the pyrimidine ring. The choice of reaction partners dictates the initial substitution pattern on the pyrimidine moiety.
-
-
Chlorination:
-
Action: Treat the resulting pyrimidone intermediate with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often at elevated temperatures.
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Causality: POCl₃ is a powerful and standard reagent for converting hydroxyl groups on heteroaromatic rings (in their tautomeric keto form) into chlorides. This step transforms the relatively unreactive pyrimidone into a highly reactive electrophilic scaffold ready for diversification.
-
-
Work-up and Isolation:
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Action: Carefully quench the reaction mixture, typically with ice water, and neutralize with a base (e.g., sodium bicarbonate). Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Causality: The quench is necessary to decompose excess POCl₃. Neutralization and extraction isolate the organic product from inorganic salts and aqueous media. Purification is then performed, usually via column chromatography.
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Core Reactivity: The Power of Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is nucleophilic aromatic substitution (SNAr) at the C-4 position.[1] The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms activates the C-4 position, making the chlorine atom an excellent leaving group.
This allows for the straightforward introduction of a wide array of functional groups by reacting the scaffold with various nucleophiles:
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Amines (R-NH₂): Forms aminopyrimidine derivatives, a common feature in kinase inhibitors that often engage in hydrogen bonding with the hinge region of the kinase.
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Alcohols/Phenols (R-OH): Yields ether linkages.
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Thiols (R-SH): Creates thioether connections.
This selective functionalization is a cornerstone of combinatorial chemistry and library synthesis in drug discovery.[1]
Caption: SNAr reactivity at the C-4 position.
PART 3: Applications in Medicinal Chemistry
The tetrahydropyrido[3,4-d]pyrimidine scaffold is a validated pharmacophore in modern drug design. Its ability to be selectively and diversely functionalized makes it a powerful tool for structure-activity relationship (SAR) studies.
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KRAS-G12D Inhibitors: This scaffold has been employed in the design of novel inhibitors targeting the KRAS-G12D mutation, which is a significant driver in cancers like pancreatic cancer.[5] The tetrahydropyridine portion can be modified to optimize interactions with the protein surface, while the pyrimidine core serves as an anchor.[5]
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Axl Inhibitors: Researchers have designed and synthesized novel series of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as potent and selective inhibitors of Axl, a receptor tyrosine kinase implicated in cancer progression and drug resistance.[6]
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Scaffold for Diverse Kinase Inhibitors: The structural motif is prevalent in inhibitors of various kinases. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, mimicking the hinge-binding interactions of ATP. This makes it an ideal starting point for developing inhibitors against numerous targets in the human kinome.
Caption: Drug discovery workflow using the core scaffold.
PART 4: Spectroscopic Characterization Insights
While detailed spectra are specific to individual samples and conditions, the expected spectroscopic signatures for this molecule can be predicted. Characterization of novel inhibitors derived from this scaffold typically relies on NMR and high-resolution mass spectrometry (HRMS).[5]
-
¹H NMR: The spectrum would show characteristic signals for the three methylene (-CH₂-) groups of the tetrahydropyridine ring, likely in the aliphatic region (approx. 2.5-4.0 ppm). A signal corresponding to the N-H proton of the piperidine ring would also be present. The pyrimidine ring would exhibit a singlet for the proton at the C-2 position.
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¹³C NMR: Distinct signals would be observed for the aliphatic carbons of the piperidine ring and the aromatic carbons of the pyrimidine ring. The carbon atom attached to the chlorine (C-4) would be significantly deshielded.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 169. A characteristic isotopic pattern (M+2 peak) with an intensity of approximately one-third of the M⁺ peak would be observed, confirming the presence of a single chlorine atom.
PART 5: Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling of 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is essential for laboratory safety.
GHS Hazard Information
Based on data for the core scaffold and related chlorinated pyrimidines, the following hazards are anticipated:
Self-Validating Protocols for Safe Handling
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[8][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[10]
-
Handling: Avoid generating dust. Prevent contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[9]
-
Storage: Keep the container tightly sealed and store in a cool, dry, and dark place, preferably under an inert atmosphere to prevent degradation.[2][9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is more than just a chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its well-defined reactivity, centered on the C-4 chloro group, provides a reliable and versatile platform for the synthesis of diverse chemical libraries. The proven success of its core structure in targeting challenging proteins like KRAS and Axl underscores its value and ensures its continued prominence in the quest for novel therapeutics. A comprehensive understanding of its properties, synthesis, and handling is crucial for any research professional aiming to leverage this powerful scaffold in drug discovery programs.
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